4-Methoxytryptamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-75-9, 74217-56-4 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Pharmacological Differences Among Methoxytryptamines
The position of the methoxy group on the indole ring significantly impacts receptor binding affinity and functional activity. Key findings from receptor agonism studies (5-HT₂A) highlight the following trends:
Key Observations :
- Potency : The 5-methoxy analog (4k) is the most potent (EC₅₀ = 0.5 nM), exceeding 4-methoxytryptamine (4f) by 18-fold. The 6- and 7-methoxy analogs exhibit drastically reduced potency, highlighting the critical role of substituent position .
- Efficacy : All methoxy-substituted tryptamines show similar efficacies (~96–119%), suggesting that receptor activation is less sensitive to positional changes than potency .
Comparison with N-Alkylated Tryptamines
N-Alkylation (e.g., N-methyl or N-ethyl groups) reduces both potency and efficacy:
- N-Methyltryptamine (4b): EC₅₀ = 3.4 nM (6.8-fold less potent than non-alkylated 4a); efficacy = 96% .
Comparison with Halogen-Substituted Tryptamines
Halogen substituents (Cl, F) also influence activity:
- 5-Chlorotryptamine (4h) : EC₅₀ = 4.0 nM (5-fold more potent than 7-chloro analog) .
- 5-Fluorotryptamine (4j) : EC₅₀ = 5.3 nM (similar to 6-fluoro analog) .
The 4-methoxy analog (4f) is less potent than 5-chloro or 5-fluoro derivatives, suggesting that electron-donating groups (e.g., -OCH₃) may reduce binding affinity compared to electron-withdrawing halogens.
Implications of Structural Modifications
- Positional Sensitivity : The 5-position on the indole ring is optimal for 5-HT₂A receptor interaction. Methoxy groups at the 4-, 6-, or 7-positions disrupt this interaction, likely due to steric hindrance or altered electronic properties .
- N-Substituents : Alkylation reduces potency, possibly by interfering with hydrogen bonding or receptor docking.
- Halogen vs. Methoxy : Halogens enhance potency compared to methoxy groups, highlighting the importance of substituent electronegativity.
Q & A
Q. What are the recommended methodologies for synthesizing 4-Methoxytryptamine Hydrochloride, and how can purity be validated?
Synthesis of this compound may follow tryptamine derivatization strategies. A plausible route involves methoxylation of a tryptamine precursor under controlled acidic conditions, followed by hydrochloride salt formation. For purity validation:
- HPLC with UV detection (e.g., C18 column, acetonitrile/ammonium acetate buffer mobile phase) can quantify impurities <0.1% .
- Mass spectrometry (ESI-TOF-MS) confirms molecular weight (e.g., expected m/z for C₁₁H₁₅N₂O·HCl) and detects isotopic patterns .
- Melting point analysis (compare to literature values, if available) ensures crystalline integrity.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .
- Storage : Keep in airtight, light-protected glass containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation over time .
Q. What analytical techniques are critical for characterizing this compound in formulations?
- UV-Vis spectrophotometry : Quantify concentration using λₘₐₐ in methanol (e.g., ~280 nm for aromatic tryptamine derivatives) .
- NMR spectroscopy (¹H/¹³C): Confirm substitution patterns (e.g., methoxy group at C4 position) and hydrochloride salt formation .
- Karl Fischer titration : Measure residual water content (<1% for stability) .
Advanced Research Questions
Q. How can researchers design experiments to investigate 5-HT receptor binding affinity of this compound?
- In vitro radioligand displacement assays : Use [³H]-LSD or [³H]-5-HT in HEK293 cells expressing recombinant 5-HT receptors (e.g., 5-HT₁A, 5-HT₂A). Calculate Kᵢ values via competitive binding curves .
- Functional assays : Measure cAMP accumulation (5-HT₁A) or IP3 signaling (5-HT₂A) to assess agonist/antagonist activity. Normalize to reference ligands (e.g., serotonin, ketanserin) .
- Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding poses in receptor homology models.
Q. What strategies resolve contradictory data in metabolic stability studies of this compound?
- Enzyme phenotyping : Incubate with human liver microsomes (HLMs) ± CYP inhibitors (e.g., ketoconazole for CYP3A4). Compare half-life (t₁/₂) across conditions to identify major metabolic pathways .
- LC-MS/MS metabolite profiling : Detect phase I/II metabolites (e.g., O-demethylation, glucuronidation) and correlate with enzyme activity .
- Species comparison : Test stability in mouse/rat vs. human microsomes to evaluate translational relevance .
Q. How can researchers optimize experimental conditions for studying this compound’s neuropharmacological effects?
- Dose-response in vivo : Use rodent models (e.g., forced swim test for antidepressant activity) with escalating doses (1–10 mg/kg, i.p.) and include positive controls (e.g., fluoxetine) .
- Tissue distribution studies : Apply LC-MS to quantify brain/plasma ratios after administration. Adjust formulations (e.g., PEGylation) to enhance blood-brain barrier penetration .
- Mitigate variability : Standardize animal housing conditions and use littermate controls to reduce epigenetic confounders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
